[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile
Overview
Description
The molecule [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is a chemical compound . It contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 nitriles (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile was verified by FTIR and NMR (13C and 1H) spectroscopy . The molecule is in a non-planar conformation except for the carbazole moiety and has a dihedral angle of 30.239 (89)° between the plane of the carbazole and amide moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile were studied using DFT/B3LYP/6-311++G(d,p) method. The molecular structure, IR and NMR data, MEP map and FMOs (HOMO and LUMO) of the compound were obtained .Scientific Research Applications
Synthesis and Structural Analysis
- The compound N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine, a derivative of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, was synthesized and its structure was confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri et al., 2010).
Optical Applications
- Three N-ethylcarbazole derivatives, including 2-(9-ethyl-9H-carbazol-3-ylmethylene)malononitrile, were synthesized and tested for their non-linear optical (NLO) properties. These molecules exhibit different packing motifs and have potential for optical applications (Nesterov et al., 2002).
Antimicrobial Activities
- Derivatives of 9H-carbazole, including those related to [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, were synthesized and evaluated as antimicrobial agents. These compounds showed potential for antimicrobial applications (Salih et al., 2016).
Catalytic and Electronic Features
- Carbazoles containing Schiff bases, including derivatives of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, were synthesized and examined for their antimicrobial, antifungal, electronic, and catalytic features. These compounds, particularly their Co(II) and Mn(II) complexes, showed high thermal stability and significant activity values for antimicrobial and antifungal applications (Bal, 2014).
Photorefractive Properties
- Carbazole-based monolithic monomers containing photoconductive and electro-optic chromophore were synthesized for photorefractive applications. These compounds, including derivatives of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, demonstrated significant two-beam coupling gain coefficients, indicating their potential in photorefractive technologies (Huang et al., 2005).
Cyanide Detection
- The compound 2-[(9-ethyl-9H-carbazol-3-yl)methylene]propanedinitrile showed high sensitivity and selectivity to cyanide ion in solution, making it a potential utility for cyanide detection (Tang et al., 2012).
Luminescent Material Applications
- Novel carbazole Schiff base derivatives, including N1,N2-bis[(9-ethyl-carbazole-3-yl)methylene]ethane-1,2-diamine, were synthesized and showed potential as luminescent materials for various applications (Zhou Hong-ping, 2010).
properties
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAEYPCJRBSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302725 | |
Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile | |
CAS RN |
54117-40-7 | |
Record name | NSC153128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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